3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 1119451-25-0
VCID: VC2296905
InChI: InChI=1S/C12H13NO5S/c14-11-4-1-8-7-9(2-3-10(8)13-11)19(17,18)6-5-12(15)16/h2-3,7H,1,4-6H2,(H,13,14)(H,15,16)
SMILES: C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)CCC(=O)O
Molecular Formula: C12H13NO5S
Molecular Weight: 283.3 g/mol

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid

CAS No.: 1119451-25-0

Cat. No.: VC2296905

Molecular Formula: C12H13NO5S

Molecular Weight: 283.3 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid - 1119451-25-0

Specification

CAS No. 1119451-25-0
Molecular Formula C12H13NO5S
Molecular Weight 283.3 g/mol
IUPAC Name 3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]propanoic acid
Standard InChI InChI=1S/C12H13NO5S/c14-11-4-1-8-7-9(2-3-10(8)13-11)19(17,18)6-5-12(15)16/h2-3,7H,1,4-6H2,(H,13,14)(H,15,16)
Standard InChI Key YNGHEZQRAWDMNC-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)CCC(=O)O
Canonical SMILES C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)CCC(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

The compound features a partially saturated quinoline ring system with an oxo group at the 2-position, creating a lactam functionality. The sulfonyl group at position 6 of the tetrahydroquinoline ring connects to a propanoic acid chain. This arrangement creates a molecule with distinct regions of reactivity and potential binding interactions.

Physical and Chemical Properties

The physical and chemical properties of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid are summarized in the following table:

PropertyValue
Molecular FormulaC₁₂H₁₃NO₅S
Molecular Weight283.3 g/mol
CAS Number1119451-25-0
Physical StateSolid (at standard conditions)
Solubility ProfileExpected solubility in polar organic solvents (DMSO, DMF); limited solubility in water
Functional GroupsLactam, sulfonyl, carboxylic acid
Hydrogen Bond Donors2 (NH and COOH)
Hydrogen Bond Acceptors5 (C=O, SO₂, COOH)

Chemical Identifiers

Various chemical identifiers facilitate precise documentation and database searching for this compound:

Identifier TypeValue
IUPAC Name3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]propanoic acid
Standard InChIInChI=1S/C12H13NO5S/c14-11-4-1-8-7-9(2-3-10(8)13-11)19(17,18)6-5-12(15)16/h2-3,7H,1,4-6H2,(H,13,14)(H,15,16)
Standard InChIKeyYNGHEZQRAWDMNC-UHFFFAOYSA-N
Canonical SMILESC1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)CCC(=O)O
PubChem Compound ID25219613

Structural Analysis

The structural components of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid contribute to its unique chemical identity and potential biological interactions:

Tetrahydroquinoline Core

The tetrahydroquinoline scaffold provides a semi-rigid framework with a specific three-dimensional arrangement. The 2-oxo functionality creates a lactam group that can serve as both a hydrogen bond donor and acceptor. This feature is common in many biologically active compounds and can facilitate interactions with protein targets.

Sulfonyl Group

The sulfonyl group (SO₂) acts as a strong electron-withdrawing substituent, affecting the electronic distribution within the aromatic ring. This group can participate in dipole-dipole interactions and form hydrogen bonds with appropriate biological targets. Sulfonyl groups are commonly found in various pharmaceuticals, including antibiotics and anti-inflammatory drugs.

Propanoic Acid Chain

The propanoic acid chain provides an acidic functional group that can form ionic interactions with basic residues in biological targets. The three-carbon linker offers a specific spatial arrangement between the sulfonyl group and the carboxylic acid functionality, potentially optimizing binding to specific molecular targets.

Chemical Reactivity

The presence of multiple functional groups in 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid confers diverse reactivity profiles:

Carboxylic Acid Functionality

The propanoic acid group can participate in various reactions:

  • Esterification with alcohols

  • Amide formation with amines

  • Reduction to alcohols

  • Decarboxylation under specific conditions

  • Salt formation with bases

Tetrahydroquinoline Moiety

The partially saturated quinoline system can undergo:

  • N-alkylation or N-acylation reactions at the lactam nitrogen

  • Oxidation to more unsaturated quinoline derivatives

  • Nucleophilic substitution reactions at specific positions

  • Reduction of the lactam carbonyl under strong reducing conditions

Sulfonyl Group

The sulfonyl functionality typically exhibits limited reactivity but contributes significantly to the electronic properties of the molecule. It may undergo reductive cleavage under specific conditions.

Structure-Activity Relationship Considerations

Understanding the structure-activity relationships of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid requires examination of similar compounds with known biological activities:

Tetrahydroquinoline Derivatives

Tetrahydroquinoline derivatives have demonstrated various biological activities, including:

  • Antimicrobial properties against gram-positive and gram-negative bacteria

  • Enzyme inhibition, particularly against proteases and kinases

  • Modulation of neurotransmitter receptors

  • Anti-inflammatory effects through various pathways

Sulfonyl-Containing Compounds

Compounds containing sulfonyl groups have been investigated for:

  • Matrix metalloproteinase inhibition

  • Carbonic anhydrase inhibition

  • Antiretroviral activity

  • Anti-inflammatory properties

Carboxylic Acid Derivatives

The propanoic acid chain suggests potential interactions with:

  • Protein binding sites that accommodate negatively charged ligands

  • Enzyme active sites containing positively charged amino acid residues

  • Cellular transport systems for organic acids

Analytical Characterization

Several analytical techniques are valuable for characterizing 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for aromatic protons (δ 7-8 ppm), methylene protons adjacent to the sulfonyl group (δ 3-4 ppm), and tetrahydroquinoline methylene protons (δ 2-3 ppm)

    • ¹³C NMR would confirm the presence of carbonyl carbons from both the lactam and carboxylic acid groups (δ 160-180 ppm)

  • Infrared (IR) Spectroscopy:

    • Expected absorption bands for C=O stretching (1700-1730 cm⁻¹ for carboxylic acid; 1650-1680 cm⁻¹ for lactam)

    • SO₂ symmetric and asymmetric stretching (1140-1170 cm⁻¹ and 1310-1350 cm⁻¹)

    • O-H stretching from carboxylic acid (3000-3500 cm⁻¹)

    • N-H stretching from lactam (3200-3400 cm⁻¹)

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with UV detection would be suitable for purity analysis, using reverse-phase conditions with acidified mobile phases to maintain the carboxylic acid in its protonated form.

Mass Spectrometry

Mass spectrometric analysis would show:

  • Molecular ion peak at m/z 283 [M]⁺

  • Potential fragmentation patterns involving loss of CO₂ (m/z 239) and cleavage of the sulfonyl linkage

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